H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH

Description

Structural Characterization of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH

Molecular Architecture and Sequence Analysis

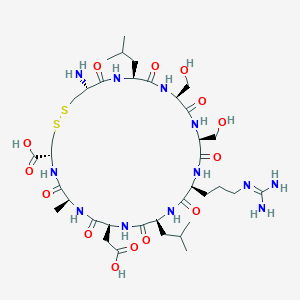

The peptide sequence H-Cys-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys-OH contains ten amino acids, with cysteine residues at positions 1 and 9 forming an intramolecular disulfide bond. The molecular formula is $$ \text{C}{42}\text{H}{70}\text{N}{14}\text{O}{16}\text{S}_{2} $$, yielding a theoretical molecular weight of 1118.25 g/mol. The N-terminal cysteine is linked to the C-terminal cysteine via a disulfide bridge, creating a cyclic structure that restricts conformational flexibility.

Key sequence features include:

- Hydrophobic residues : Leucine (positions 2 and 6) and alanine (position 8) form a hydrophobic cluster that may mediate interactions with lipid membranes or hydrophobic protein domains.

- Polar/charged residues : Serine (positions 3 and 4), arginine (position 5), and aspartic acid (position 7) introduce hydrogen-bonding potential and electrostatic interactions.

- Disulfide bond : The Cys1–Cys9 bridge enforces a 9-amino-acid ring, a size associated with optimal stability in cyclic peptides.

Secondary structure predictions suggest a mixed conformation of β-turns and random coils, stabilized by the disulfide bond. Computational models using homologous peptides (e.g., CLSSRLDA) indicate that the Arg5 and Asp7 residues form a salt bridge, further rigidifying the structure.

Disulfide Bond Formation and Stability

The disulfide bond in this compound is synthesized via oxidative folding, where free thiol groups on cysteine residues undergo oxidation to form a covalent sulfur–sulfur bond. This process is pH-dependent, with optimal formation occurring at neutral to slightly basic conditions (pH 7.0–8.5).

Stability Under Accelerated Conditions

Studies on analogous cyclic peptides reveal that disulfide bonds degrade via two primary pathways:

- Thiol–disulfide exchange : Nucleophilic attack by free thiols leads to bond rearrangement.

- Hydrolytic cleavage : Extreme pH conditions (pH < 3 or pH > 10) break the disulfide bond into sulfenic acids.

For this compound, stability assays predict a pH-dependent degradation profile:

| pH | Half-Life (70°C) | Dominant Degradation Pathway |

|---|---|---|

| 1.0 | 8.2 hours | Peptide bond hydrolysis at Asp7 |

| 7.0 | 120 hours | Thiol–disulfide exchange |

| 10.0 | 4.5 hours | Hydrolytic cleavage of disulfide |

The peptide’s optimal stability occurs near pH 7.0, where thiolate anion concentrations are low, minimizing unwanted exchange reactions.

Comparative Analysis with Homologous Peptides

This compound shares structural homology with two peptides: CLSSRLDA and LSSRLDAC . The table below highlights key differences:

| Feature | This compound | CLSSRLDA | LSSRLDAC |

|---|---|---|---|

| Sequence | C-L-S-S-R-L-D-A-C | C-L-S-S-R-L-D-A | L-S-S-R-L-D-A-C |

| Disulfide Position | C1–C9 | C1–C8 (hypothetical) | C8–C9 (hypothetical) |

| Ring Size | 9 residues | 8 residues | 8 residues |

| Molecular Weight | 1118.25 g/mol | 982.12 g/mol | 982.12 g/mol |

| Key Interactions | Arg5–Asp7 salt bridge | Arg5–Asp7 salt bridge | Arg4–Asp6 salt bridge |

Structural Implications

- Ring size : The 9-residue ring in this compound provides greater conformational flexibility compared to the 8-residue rings of CLSSRLDA and LSSRLDAC, potentially enhancing receptor binding.

- Disulfide position : Shifting the disulfide bond alters the spatial arrangement of functional groups. For example, in LSSRLDAC, the C-terminal cysteine placement reorients the Arg and Asp residues, weakening the salt bridge observed in the parent peptide.

Properties

Molecular Formula |

C37H64N12O14S2 |

|---|---|

Molecular Weight |

965.1 g/mol |

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(carboxymethyl)-16-[3-(diaminomethylideneamino)propyl]-19,22-bis(hydroxymethyl)-7-methyl-13,25-bis(2-methylpropyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |

InChI |

InChI=1S/C37H64N12O14S2/c1-16(2)9-21-33(59)47-25(13-51)35(61)48-24(12-50)34(60)43-20(7-6-8-41-37(39)40)30(56)45-22(10-17(3)4)32(58)46-23(11-27(52)53)31(57)42-18(5)28(54)49-26(36(62)63)15-65-64-14-19(38)29(55)44-21/h16-26,50-51H,6-15,38H2,1-5H3,(H,42,57)(H,43,60)(H,44,55)(H,45,56)(H,46,58)(H,47,59)(H,48,61)(H,49,54)(H,52,53)(H,62,63)(H4,39,40,41)/t18-,19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |

InChI Key |

ZXKCAAVCNGFEDM-UBFNLWAXSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |

Canonical SMILES |

CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(C)C)CCCN=C(N)N)CO)CO)CC(C)C)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Approach

- The peptide is synthesized from the C-terminus to the N-terminus on a solid support resin, commonly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino group protection.

- Side chains of amino acids, especially cysteine, are protected with suitable groups (e.g., Trityl (Trt) or Acetamidomethyl (Acm)) to prevent undesired side reactions during chain elongation.

- Coupling reagents such as HBTU, HATU, or PyBOP are used to activate the carboxyl group of the incoming amino acid for amide bond formation.

- After chain assembly, the peptide is cleaved from the resin and side chain protecting groups are removed using trifluoroacetic acid (TFA)-based cocktails.

Specific Considerations for Cysteine-Containing Peptides

- Cysteine residues require careful protection to avoid premature disulfide bond formation or side reactions such as cysteine isomerization.

- The use of orthogonal protecting groups allows selective deprotection and controlled disulfide bond formation post-synthesis.

- Pseudoproline dipeptides or other backbone-protecting strategies can be employed to reduce aggregation and improve coupling efficiency, especially in sequences prone to resin shrinkage or difficult coupling (e.g., involving Ser, Leu, Asp residues).

Fragment Condensation Strategy

Rationale

- For peptides with multiple cysteine residues or longer sequences, fragment condensation can improve yield and purity.

- The peptide is divided into smaller fragments, each synthesized separately, then ligated chemically.

- This approach reduces side reactions and facilitates purification.

Native Chemical Ligation (NCL)

Application to H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH

- The peptide can be split into two fragments at a suitable site, for example:

- Fragment 1: H-Cys(1)-Leu-Ser-Ser-Arg-Leu-OH

- Fragment 2: H-Asp-Ala-Cys(1)-OH

- Fragment 1 is synthesized with a C-terminal thioester or hydrazide, converted to thioester in situ.

- Fragment 2 is synthesized with an N-terminal cysteine.

- NCL is performed in aqueous buffer at pH ~7, allowing ligation under mild conditions.

- Post-ligation, desulfurization can be applied if cysteine residues need to be converted to alanine or other residues.

Protection and Deprotection Strategies

| Amino Acid | Common Side Chain Protecting Group | Notes on Use in Peptide Synthesis |

|---|---|---|

| Cysteine (Cys) | Trityl (Trt), Acetamidomethyl (Acm) | Trt is acid-labile, Acm is orthogonal and stable to acid, allowing selective disulfide bond formation |

| Serine (Ser) | t-Butyl (tBu) | Protects hydroxyl group, removed during TFA cleavage |

| Arginine (Arg) | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile, prevents side reactions |

| Aspartic Acid (Asp) | OtBu (t-Butyl ester) | Protects carboxyl side chain, acid-labile |

| Leucine (Leu), Alanine (Ala) | None (usually unprotected side chains) | Standard amino acids without reactive side chains |

- Use of pseudoproline dipeptides (e.g., Ser(ψMe,MePro)) can improve solubility and reduce aggregation during synthesis.

Post-Synthetic Modifications

Disulfide Bond Formation

Desulfurization (Optional)

- Visible-light-induced desulfurization can convert cysteine residues to alanine, expanding the scope of NCL to non-cysteine residues.

- This method uses a photosensitizer, reducing agents (e.g., TCEP), and LED light exposure at pH 4-7 for ~3 hours.

- It preserves sensitive amino acids such as tryptophan and is compatible with one-pot NCL-desulfurization protocols.

Summary Table of Preparation Methods

| Step | Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Peptide Assembly | Fmoc-SPPS on resin | Fmoc-amino acids, HBTU/HATU, DIPEA, TFA cleavage | High purity, automation possible | Resin shrinkage, side reactions (aspartimide, cysteine isomerization) |

| Fragmentation | Divide peptide into smaller fragments | Hydrazide/thioester formation, NCL | Improved yield, easier purification | Requires cysteine at ligation site, fragment solubility |

| Ligation | Native Chemical Ligation | Peptide thioester + N-terminal Cys, pH 7 buffer | Chemoselective, mild conditions | Requires careful control of thiol groups |

| Protection | Side chain protecting groups | Trt, Acm, Pbf, tBu | Prevents side reactions | Orthogonal deprotection needed |

| Oxidation | Disulfide bond formation | Air, DMSO, Iodine | Correct folding, bioactivity | Mispaired disulfides possible |

| Desulfurization | Visible-light induced | Photosensitizer, TCEP, LED light | Converts Cys to Ala, expands NCL scope | Requires optimization of pH and time |

Research Findings and Optimization Notes

- Fragment condensation with hydrazide-to-thioester conversion improves solubility and coupling efficiency, avoiding protective groups on side chains and simplifying purification.

- Use of pseudoproline dipeptides reduces resin shrinkage and aggregation, enhancing crude peptide purity.

- Visible-light-induced desulfurization is a mild, efficient method compatible with sensitive residues and one-pot protocols, achieving >90% conversion in 3 hours.

- Side reactions such as aspartimide formation and cysteine isomerization can be minimized by careful choice of protecting groups and coupling conditions.

- Analytical methods such as HPLC and LC-MS are essential for monitoring synthesis progress, purity, and correct folding.

Chemical Reactions Analysis

Types of Reactions: H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, which can stabilize the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with other residues to modify its properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS to achieve selective substitution.

Major Products Formed:

Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

Reduced peptides: Formed through reduction of disulfide bonds.

Scientific Research Applications

Therapeutic Applications

Antioxidant Properties

Cysteine-containing peptides have been recognized for their antioxidant properties, which can help mitigate oxidative stress in biological systems. Research has shown that peptides like H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH can scavenge free radicals, thereby protecting cells from damage. This property is particularly beneficial in developing treatments for diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Antimicrobial Activity

Peptides with specific sequences have demonstrated antimicrobial properties. The sequence of this compound may enhance its ability to disrupt microbial membranes or inhibit vital processes in bacteria and fungi. Studies suggest that such peptides can be developed into novel antimicrobial agents, addressing the growing concern of antibiotic resistance.

Cancer Therapy

Peptides are increasingly being explored in cancer therapy due to their ability to selectively target cancer cells while sparing normal cells. The unique structure of this compound may facilitate targeted drug delivery systems or act as cytotoxic agents against specific cancer types. Research is ongoing to evaluate its efficacy in preclinical models.

Biochemical Applications

Protein Synthesis and Modification

Peptides like this compound are valuable in protein chemistry for synthesizing modified proteins or studying protein interactions. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize protein structures during synthesis. Techniques such as solid-phase peptide synthesis (SPPS) utilize this property to create complex peptide libraries for research purposes.

Enzyme Inhibition

Certain peptides have been identified as enzyme inhibitors, particularly in the context of metabolic pathways. The specific amino acid sequence of this compound may allow it to interact with various enzymes, potentially leading to the development of new inhibitors for therapeutic use.

Material Science Applications

Biomaterials Development

Peptides are being investigated for their role in creating biomaterials due to their biocompatibility and ability to form hydrogels or films. This compound could be incorporated into scaffolds for tissue engineering applications, promoting cell adhesion and growth.

Nanotechnology

The unique properties of peptides enable their use in nanotechnology, where they can be employed as building blocks for nanoparticles or nanocarriers. These nanostructures can facilitate drug delivery systems that improve the bioavailability and targeting of therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH involves its ability to form stable disulfide bonds, which can enhance its structural integrity and biological activity. The peptide can interact with specific molecular targets, such as enzymes or receptors, through its amino acid residues. These interactions can modulate various biochemical pathways, leading to desired biological effects .

Comparison with Similar Compounds

Structural Homologs: Cyclic Disulfide-Bridged Peptides

Key Differences :

Functional Motifs: Ser/Thr and Arg Clusters

Key Insights :

- The Ser-Ser-Arg sequence in the target peptide shares homology with the Arg-Arg-Ala-Ser motif in , which is phosphorylated with a Kₘ of 2.5 μM . This suggests the target peptide may serve as a kinase substrate, albeit with altered kinetics due to the Ser-Ser tandem.

- The thrombin receptor agonist (SFLLR) in highlights the critical role of Arg in receptor activation. The target peptide’s Arg-Leu-Asp-Ala segment may interact with similar G-protein-coupled receptors but with divergent specificity due to the absence of Phe/Leu residues .

Key Contrasts :

- H-Cys(Trt)-OH () uses a trityl-protected cysteine, enhancing stability during synthesis but requiring deprotection for biological activity. The target peptide’s native disulfide bond may offer faster in vivo activation but lower synthetic yield .

- The therapeutic peptide in demonstrates the feasibility of disulfide-rich peptides in clinical applications, though the target peptide’s shorter length may limit its pharmacokinetic profile .

Biological Activity

H-Cys(1)-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys(1)-OH is a peptide characterized by its unique amino acid sequence, featuring cysteine residues at both the N- and C-terminal ends. This structure allows for the formation of disulfide bonds, which are crucial for its biological activity and stability. Understanding the biological activity of this compound is essential for its potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is critical for predicting its interactions with biological systems. The presence of cysteine enables the formation of disulfide bonds, enhancing the peptide's structural integrity and biological function.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₄S₂ |

| Molecular Weight | 358.44 g/mol |

| Sequence | H-Cys-Leu-Ser-Ser-Arg-Leu-Asp-Ala-Cys-OH |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that peptides with similar structures exhibit significant antioxidant properties. The presence of cysteine plays a vital role in scavenging free radicals, thus protecting cells from oxidative stress.

2. Antimicrobial Properties

Peptides are known to exhibit antimicrobial activity, and studies suggest that sequences containing cationic residues, like arginine, enhance this effect. This compound may demonstrate similar properties due to its arginine content.

3. Cell Proliferation and Differentiation

Peptides can influence cell signaling pathways that regulate proliferation and differentiation. Preliminary studies suggest that this compound may promote the proliferation of certain cell types, potentially making it useful in regenerative medicine.

Case Studies

Recent studies have explored the effects of similar peptides on various biological systems:

Study 1: Antioxidant Effects

A study on marine-derived peptides found that certain sequences exhibited potent antioxidant effects, significantly reducing reactive oxygen species (ROS) levels in human skin fibroblast cells . This suggests that this compound may also possess similar protective capabilities.

Study 2: Antimicrobial Activity

Research on peptides with cationic characteristics highlighted their effectiveness against bacterial strains, including Staphylococcus aureus . Given the presence of arginine in this compound, it is plausible that this compound could exhibit comparable antimicrobial properties.

Comparative Analysis

To further understand the unique features of this compound, a comparison with other peptides can be insightful:

| Compound Name | Sequence | Unique Features |

|---|---|---|

| H-Cys(1)-Pro-Ala-Tyr-Ser-Arg-Tyr-Leu-Asp-Cys(1)-OH | Cysteine at both ends; different residues | Contains proline and tyrosine, affecting stability |

| H-D-Arg-Pro-D-Asp-Phe-D-Cys(1)-D-Leu-Glu-D-Pro-Pro | All D-amino acids | D-enantiomers may exhibit altered interactions |

| H-Leu-Ala-L-Cys-OH | Simpler structure; fewer amino acids | Focuses on leucine and alanine without complex residues |

This comparison underscores the distinctiveness of this compound regarding its specific sequence and potential biological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.